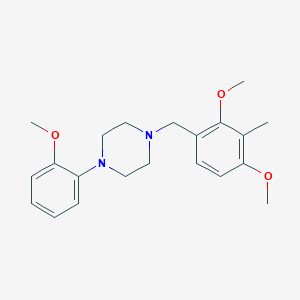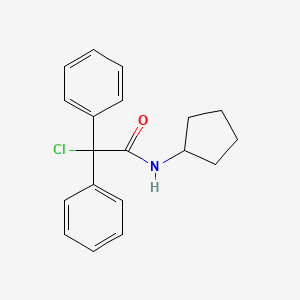
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is a chemical compound with potential therapeutic applications. It belongs to the class of isoxazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation and cancer progression. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. It can also activate the p53 tumor suppressor pathway, which plays a critical role in preventing cancer development.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole can have various biochemical and physiological effects. For example, it can reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is its relatively simple synthesis method. It can be easily prepared in the laboratory using commercially available starting materials. Another advantage is its potential as a lead compound for drug development. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing.
One limitation of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is its limited solubility in aqueous solutions. This can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo. Another limitation is its potential toxicity. While it has shown promising therapeutic effects in vitro, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that it can protect neurons against oxidative stress and inflammation, which are thought to contribute to the development of diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as a treatment for autoimmune diseases. Studies have shown that it can inhibit the production of autoantibodies and reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole is a promising compound with potential therapeutic applications in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for further optimization and testing. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been described in the literature. One method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole has been studied for its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many inflammatory diseases.
Another area of research is its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit their proliferation and migration.
Propiedades
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-7-9(2-3-11(10)14-8)12-4-5-13-15-12/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVBKQBBUJVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-5-methyl-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B6122188.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B6122202.png)
![1-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6122211.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)



![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6122269.png)